

3,5-dibromo-N,N-dimethylpyrazin-2-amine IUPAC name

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Compound of Interest

3,5-dibromo-N,N-dimethylpyrazin2-amine

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An In-depth Technical Guide to 3,5-dibromo-N,N-dimethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3,5-dibromo-N,N-dimethylpyrazin-2-amine**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

3,5-dibromo-N,N-dimethylpyrazin-2-amine, with the IUPAC name **3,5-dibromo-N,N-dimethylpyrazin-2-amine**, is a halogenated pyrazine derivative.[1][2] Its chemical structure and properties are summarized below.



Property	Value	Source
IUPAC Name	3,5-dibromo-N,N- dimethylpyrazin-2-amine	[1][2]
Synonyms	2-Pyrazinamine, 3,5-dibromo- N,N-dimethyl-; (3,5-Dibromo- pyrazin-2-yl)-dimethyl-amine	[2]
CAS Number	84539-07-1	[1][2]
Molecular Formula	C6H7Br2N3	[1][2]
Molecular Weight	280.95 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	80-81 °C	[2]
Boiling Point	300.0 ± 40.0 °C (Predicted)	[2]
Density	1.921 ± 0.06 g/cm ³ (Predicted)	[2]
рКа	0.89 ± 0.10 (Predicted)	[2]
Purity	≥95.0%	[1]

Synthesis and Purification

The synthesis of **3,5-dibromo-N,N-dimethylpyrazin-2-amine** can be achieved through a multistep process, typically starting from 2-aminopyrazine. A plausible synthetic route involves the bromination of the pyrazine ring followed by the methylation of the amino group.

Experimental Protocol: Synthesis of 3,5-dibromopyrazin-2-amine (Precursor)

This protocol is based on the bromination of 2-aminopyrazine.[3]

 Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2aminopyrazine in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and water.



- Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude 3,5-dibromopyrazin-2-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

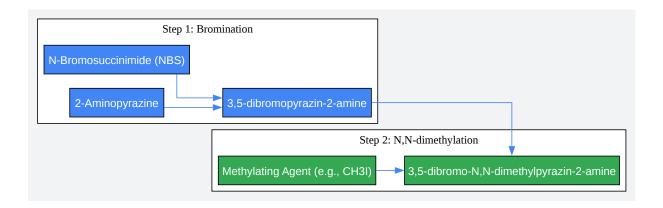
Experimental Protocol: Synthesis of 3,5-dibromo-N,N-dimethylpyrazin-2-amine

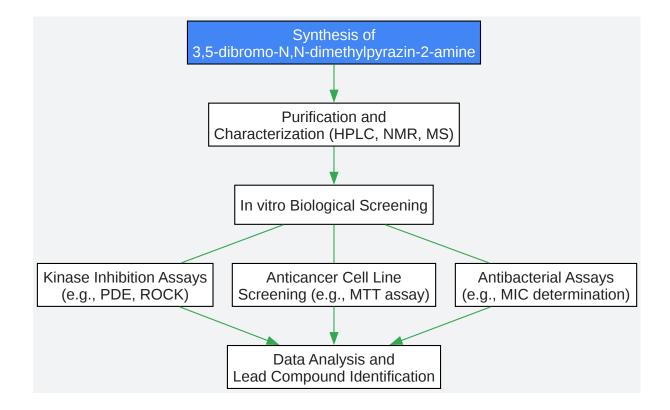
This proposed protocol involves the dimethylation of the precursor.

- Reaction Setup: Dissolve the purified 3,5-dibromopyrazin-2-amine in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Deprotonation: Add a suitable base, such as sodium hydride (NaH), to the solution at 0 °C to deprotonate the primary amine.
- Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise to the reaction mixture.
- Reaction and Work-up: Allow the reaction to proceed at room temperature until completion. Quench the reaction carefully with water and extract the product with an organic solvent.

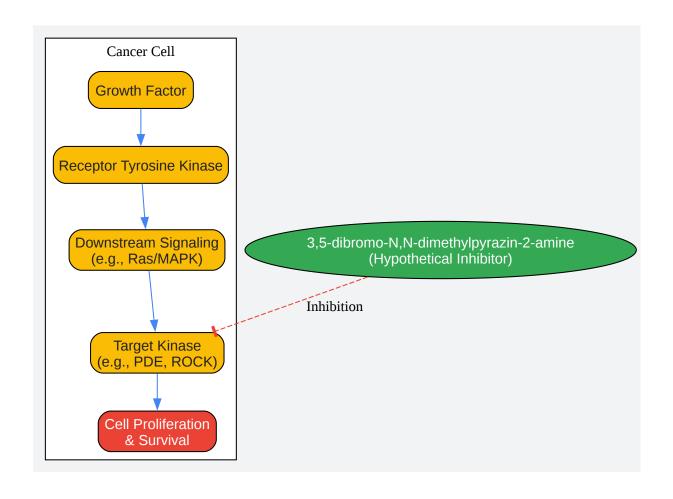


• Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it. The final product can be purified by recrystallization or column chromatography.









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